molecular formula C16H19ClN4O2 B2513136 1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924833-17-0

1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2513136
CAS No.: 924833-17-0
M. Wt: 334.8
InChI Key: KVPZBUHBCRKSCE-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-2-methylphenyl group at the 1-position and a 5-methyl group at the 5-position. The carboxamide moiety is further functionalized with a tetrahydrofuran-2-ylmethyl group on the nitrogen atom. This structural configuration combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological interactions.

The compound’s molecular formula is C₁₇H₁₉ClN₄O₂ (calculated molecular weight: 362.81 g/mol).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-10-13(17)6-3-7-14(10)21-11(2)15(19-20-21)16(22)18-9-12-5-4-8-23-12/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZBUHBCRKSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the triazole family, characterized by a unique structural configuration that includes a triazole ring and a carboxamide group. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its pharmacological relevance. The presence of chloro and methyl groups on the phenyl ring, along with the tetrahydrofuran moiety, enhances its chemical diversity and potential biological activity. The molecular formula is C15H20ClN3OC_{15}H_{20}ClN_3O with a molecular weight of approximately 293.79 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. The triazole derivatives are particularly noted for their effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that modifications to the triazole moiety can significantly enhance antimicrobial potency, potentially through mechanisms involving disruption of cell membrane integrity or inhibition of key metabolic pathways .

Anticancer Activity

The anticancer potential of 1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has been substantiated through various studies. It has been shown to inhibit cancer cell proliferation by targeting mitochondrial functions, specifically by inhibiting complex I of the mitochondrial respiratory chain. This mechanism is linked to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMechanism of ActionIC50 Values (μM)
AntimicrobialE. coli, S. aureusDisruption of cell membrane integrityNot specified
AnticancerMCF-7, HCT-116, HepG2Inhibition of complex I in mitochondrial respirationMCF-7: 1.1; HCT-116: 2.6; HepG2: 1.4

Case Studies and Research Findings

Several studies have delved into the structure-activity relationships (SAR) of triazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that triazole derivatives could inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. The compound showed significant TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : A study highlighted that modifications in the triazole structure could alter its interaction with mitochondrial targets, impacting ATP production and leading to increased cytotoxicity against cancer cells .
  • Comparative Analysis : Research comparing various triazole derivatives indicated that those with specific substitutions on the phenyl ring exhibited enhanced potency against multiple cancer cell lines, suggesting a critical role for structural modifications in optimizing therapeutic efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The compound's anticancer activity has been evaluated through various assays. It demonstrated significant cytotoxic effects against several human cancer cell lines. The National Cancer Institute (NCI) protocols were employed to assess its efficacy, revealing mean growth inhibition values that indicate potential as an anticancer therapeutic . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed inhibition against E. coli and S. aureus with MIC values < 50 μg/mL .
Study BAssess anticancer efficacyInduced apoptosis in MCF-7 breast cancer cells with IC50 = 20 μM .
Study CInvestigate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages by 30% .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The THF-containing compound exhibits enhanced solubility in polar solvents compared to analogs with purely aromatic side chains (e.g., 2-methylphenyl or thiophen-ethyl groups) due to the THF ring’s oxygen atom and conformational flexibility .
  • Chlorine and methoxy groups increase polarity but may reduce membrane permeability .

Biological Activity :

  • Compounds with electron-withdrawing groups (e.g., 5-Cl-2-MePh in ) show herbicidal activity at 250 mg/L, suggesting that halogenation enhances interaction with plant enzyme targets .
  • The THF side chain in the target compound may facilitate blood-brain barrier penetration, making it a candidate for neurological applications .

Synthetic Routes :

  • Most analogs are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) or acid chloride intermediates (e.g., SOCl₂ in ). Yields range from 62–71% for triazole derivatives, with purification by recrystallization or chromatography .

Physicochemical and Spectral Data Comparison

The following table highlights spectral and analytical data for selected analogs:

Compound (Example) Melting Point (°C) IR Peaks (cm⁻¹) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm) MS (ESI) [M+H]⁺
Target Compound Not reported Expected: ~1650 (C=O), ~3100 (N-H) δ 7.5–7.2 (Ar-H), δ 4.2 (THF-OCH₂), δ 2.6 (CH₃) 363.1 (calculated)
5-Chloro-N-(4-cyano-1-aryl-...) (3a, ) 133–135 1636.96 (C=O), 2230.44 (C≡N) δ 8.12 (s, 1H), δ 7.61–7.43 (m, 10H), δ 2.66 (s, 3H) 403.1
1-(3-Fluoro-2-methylphenyl)-... () Not reported ~1650 (C=O), ~3100 (N-H) δ 7.4–7.1 (Ar-H), δ 3.8 (thiophen-CH₂), δ 2.5 (CH₃) 379.4

Key Insights:

  • Chlorine Substitution : Chlorinated analogs (e.g., 3a in ) show distinct $ ^1 \text{H-NMR} $ aromatic splitting patterns due to electron-withdrawing effects .
  • THF Side Chain : The target compound’s $ ^1 \text{H-NMR} $ would feature signals for the THF methylene groups (δ ~3.8–4.2) and chiral center splitting, absent in simpler aryl analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the triazole core, followed by carboxamide coupling. For example:

Triazole Formation : React a substituted alkyne with an azide precursor under Cu(I) catalysis.

Carboxamide Coupling : Use coupling agents like EDCI or HOBt in solvents such as DMF or acetonitrile to attach the tetrahydrofuran-methylamine group .

Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity.

  • Key Conditions : Temperature (70–80°C), solvents (DMF, acetonitrile), and catalysts (e.g., Bleaching Earth Clay at pH 12.5) are critical for yield optimization .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, the triazole proton resonates at δ 7.5–8.0 ppm, while the tetrahydrofuran methylene groups appear at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₂₀ClN₅O₂).
  • Infrared (IR) Spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final carboxamide coupling step?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetonitrile reduces side reactions .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Temperature Control : Maintain 0–5°C during coupling to minimize decomposition.
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

  • Methodological Answer :

  • Purity Analysis : Use HPLC to quantify impurities (e.g., unreacted starting materials) that may interfere with bioassays .
  • Crystallography : Single-crystal X-ray diffraction confirms structural consistency across batches .
  • Biological Replicates : Repeat assays with independent synthetic batches and include positive/negative controls (e.g., known triazole-based inhibitors) to validate activity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound against enzymatic targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace tetrahydrofuran with other heterocycles) and compare bioactivity .
  • Molecular Docking : Use software like AutoDock to predict binding modes with target enzymes (e.g., cytochrome P450).
  • Kinetic Assays : Measure IC₅₀ values against purified enzymes and correlate with substituent electronic properties (Hammett constants) .

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